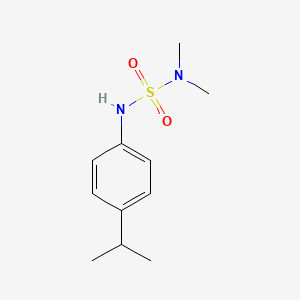
2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- A variety of quinazolin-4(3H)-ones, which are structurally related to the compound , have been synthesized through reactions involving 3-methoxyaniline derivatives. These reactions typically involve reacting the amino group of the quinazolinone with various aldehydes and ketones (Alagarsamy et al., 2011).
Molecular Structure Analysis
- The molecular structure of similar quinoline derivatives, including their bond lengths and angles, has been studied in detail. These compounds often exhibit a nearly planar conformation, with intramolecular hydrogen bonds contributing to this planarity (Wen et al., 2006).
Chemical Reactions and Properties
- Quinazolinone derivatives have been involved in various chemical reactions, leading to the formation of new compounds with diverse biological activities. These activities include H1-antihistaminic, analgesic, and anti-inflammatory properties (Alagarsamy et al., 2009).
Physical Properties Analysis
- The physical properties of quinazolinone derivatives, such as their solubility and stability, are often influenced by their molecular structure and the nature of substituents. For instance, the planarity of the molecule and intramolecular hydrogen bonding can affect these properties.
Chemical Properties Analysis
- Quinazolinone derivatives exhibit a range of chemical properties, including the ability to form co-crystals with other compounds and their reactivity in various chemical environments. These properties are often explored to develop new pharmaceuticals and chemicals with specific desired effects (Karmakar & Baruah, 2008).
科学的研究の応用
Structural Characteristics and Synthesis
Research on similar compounds has revealed diverse spatial orientations and structural aspects critical to their functions and interactions. For instance, the study of amide derivatives has shown that their spatial orientations significantly affect anion coordination, presenting unique geometries like tweezer-like shapes and concave or S-shaped geometries based on their protonation states and self-assembly through weak interactions (Kalita & Baruah, 2010). Another study elucidated the crystal structures of quinoline derivatives having amide bonds, highlighting the formation of co-crystals and salts through specific interactions and showcasing the structural diversity achievable through the manipulation of amide derivatives (Karmakar et al., 2009).
Biological Activities and Pharmacological Studies
Quinazoline and acetamide derivatives exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-ulcerogenic properties. Notable research in this area includes the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, which were investigated for their analgesic and anti-inflammatory activities, revealing compounds with significant potency compared to standard drugs (Alagarsamy et al., 2011). Furthermore, novel quinazoline and acetamide derivatives were synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, demonstrating significant curative effects and highlighting the potential for developing new therapeutic agents (Alasmary et al., 2017).
Metabolic Studies and Herbicide Research
Research on chloroacetamide herbicides and their metabolites has provided insights into their metabolism in human and rat liver microsomes, shedding light on the complex metabolic pathways leading to their carcinogenic potential. This research is critical for understanding the metabolic activation and potential health risks of these compounds (Coleman et al., 2000).
Antioxidant and Antihistaminic Properties
Further investigations into related compounds have identified their antioxidant and antihistaminic activities. For example, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties revealed structure-antioxidant activity relationships, highlighting the importance of specific substituents for enhancing antioxidant activity (Mravljak et al., 2021). Additionally, synthesized triazoloquinazolinones showed significant H1-antihistaminic activity, presenting a promising avenue for developing new antihistaminic agents (Alagarsamy et al., 2009).
特性
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-21-18(24)13-8-4-6-10-15(13)22(19(21)25)12-17(23)20-14-9-5-7-11-16(14)26-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLXJGPQTJMWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)


![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)